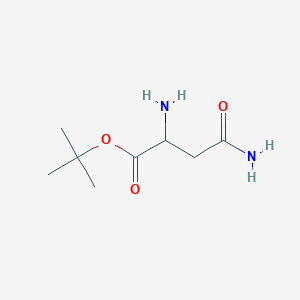

L-Asparagine tert-butyl ester

Description

The exact mass of the compound L-Asparagine tert-butyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Asparagine tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Asparagine tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLGKVRQXXHELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-86-4 | |

| Record name | NSC186917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Carboxyl-Group Protection

An In-Depth Technical Guide to L-Asparagine tert-butyl Ester: Properties, Synthesis, and Applications

In the intricate field of chemical synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents, the selective masking and unmasking of reactive functional groups is a cornerstone of success. L-Asparagine, with its primary amine, carboxylic acid, and side-chain amide, presents a classic challenge that necessitates a strategic approach to protection chemistry. This guide provides a comprehensive technical overview of L-Asparagine tert-butyl ester, a key derivative where the carboxylic acid is protected by a tert-butyl group.

This modification is not merely a synthetic convenience; it is a critical enabler. The tert-butyl ester imparts enhanced solubility in organic solvents and, most importantly, shields the carboxyl group from participating in undesired reactions during subsequent synthetic steps, such as peptide bond formation.[1] Its widespread use is a testament to the robustness and reliability of the tert-butyl protecting group, which is characterized by its stability across a range of reaction conditions while being readily removable under specific acidic protocols.[2] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the properties, synthesis, analytical characterization, and critical applications of this versatile building block.

Core Chemical and Physical Properties

L-Asparagine tert-butyl ester is most commonly supplied and handled as its hydrochloride salt (L-Asn-OtBu·HCl) to improve its stability and handling characteristics as a crystalline solid. The properties of both the free base and the hydrochloride salt are summarized below.

| Property | L-Asparagine tert-butyl ester | L-Asparagine tert-butyl ester hydrochloride |

| Synonyms | H-Asn-OtBu, tert-butyl L-asparaginate | L-Asn-OtBu·HCl |

| Appearance | - | White powder[3] |

| Molecular Formula | C₈H₁₆N₂O₃[4] | C₈H₁₆N₂O₃·HCl[3] or C₈H₁₇ClN₂O₃[5] |

| Molecular Weight | 188.22 g/mol [4] | 224.69 g/mol [5] |

| CAS Number | 25456-86-4[4] | 63094-81-5[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] | Enhanced solubility and stability for peptide synthesis and drug formulation.[3] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature[6] | Store at 0-8°C[3] |

| Optical Activity | - | [α]/D +11.5±1.0°, c = 1 in methanol |

The Tert-Butyl Ester: A Chemist's Shield

The utility of L-Asparagine tert-butyl ester is fundamentally derived from the properties of the tert-butyl (t-Bu) protecting group. Its selection is a strategic choice rooted in the principles of orthogonal protection schemes, which are critical in multi-step syntheses.

Causality Behind the Choice: The t-Bu group is sterically bulky, which prevents it from being easily attacked by nucleophiles or bases, rendering it stable during reactions like N-terminal Fmoc deprotection (using piperidine) in solid-phase peptide synthesis (SPPS).[7] However, it is highly susceptible to cleavage under acidic conditions, proceeding through a stable tertiary carbocation mechanism. This differential stability is the key to its utility.

Deprotection Mechanism: The cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA). The acid protonates the ester oxygen, followed by the elimination of isobutylene gas and the formation of the free carboxylic acid. This clean decomposition into a volatile byproduct simplifies purification.

Caption: The protection/deprotection lifecycle of the tert-butyl ester group.

Synthesis and Purification Workflow

The direct esterification of free amino acids can be challenging due to their poor solubility in organic solvents.[2] A common and effective industrial method involves reacting the amino acid with tert-butyl acetate, which serves as both the solvent and the tert-butyl source, in the presence of a strong acid catalyst like perchloric acid.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Asparagine tert-butyl ester | C8H16N2O3 | CID 6995006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Asparagine tert-butyl ester hydrochloride, 95% [cymitquimica.com]

- 6. L-Asparagine tert-butyl ester | 25456-86-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

molecular weight of L-Asparagine tert-butyl ester

An In-Depth Technical Guide to L-Asparagine Tert-Butyl Ester: Properties, Applications, and Protocols

Executive Summary

L-Asparagine tert-butyl ester is a critical derivative of the amino acid L-asparagine, engineered for enhanced utility in complex chemical syntheses. By masking the carboxylic acid group with a bulky tert-butyl ester, this compound gains favorable properties, most notably increased solubility in organic solvents and protection against unwanted side reactions. These characteristics make it an indispensable tool for researchers, scientists, and drug development professionals, particularly in the field of peptide synthesis. This guide provides a comprehensive overview of the physicochemical properties of L-Asparagine tert-butyl ester and its more commonly used hydrochloride salt, delves into the strategic rationale for its use, outlines its primary applications, and presents a representative experimental protocol for its incorporation into a peptide chain.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful research. L-Asparagine tert-butyl ester is available commercially as a free base and, more commonly, as a hydrochloride salt to improve its stability and handling. The presence of the hydrochloride component directly impacts the molecular weight and other key characteristics.

The tert-butyl group is specifically chosen as a protecting group due to its steric bulk, which prevents the carboxyl group from participating in undesired reactions, and its susceptibility to removal under specific acidic conditions that typically do not affect other protecting groups used in peptide synthesis.[1][2]

Table 1: Comparative Physicochemical Properties

| Property | L-Asparagine tert-butyl ester (Free Base) | L-Asparagine tert-butyl ester hydrochloride |

| Synonyms | H-Asn-OtBu, tert-Butyl 2,4-diamino-4-oxobutanoate[3][4] | L-Asn-OtBu·HCl[5][6] |

| Molecular Formula | C₈H₁₆N₂O₃[3][4] | C₈H₁₆N₂O₃·HCl[5][6] |

| Molecular Weight | 188.22 g/mol [4] | 224.69 g/mol [6][7] |

| CAS Number | 25456-86-4[3][4][8] | 63094-81-5[5][6] |

| Appearance | - | White powder[5] |

| Purity (Typical) | ≥95%[3] | ≥98.0% (TLC)[7] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, etc.[8] | Enhanced aqueous solubility; Soluble in methanol |

| Storage Conditions | - | 0-8°C[5] |

The Strategic Role of the Tert-Butyl Ester Protecting Group

In the intricate process of peptide synthesis, controlling reactivity is paramount. Every amino acid possesses at least two reactive functional groups: an amine group and a carboxylic acid group. To build a peptide in a specific sequence, one must selectively "turn off" the reactivity of certain groups while others react.

The tert-butyl ester serves as a temporary "mask" for the C-terminus carboxylic acid of L-asparagine. This modification is crucial for several reasons:

-

Preventing Self-Polymerization: Without protection, amino acids can react with each other randomly, leading to a mixture of undesired polymers.

-

Enhancing Solubility: The bulky, nonpolar tert-butyl group increases the molecule's solubility in organic solvents commonly used for peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[1] This ensures the reaction proceeds in a homogeneous phase, which is critical for efficiency and yield.

-

Orthogonal Deprotection Strategy: The tert-butyl group is stable to the basic conditions used to remove the N-terminal Fmoc group during standard solid-phase peptide synthesis (SPPS). It is selectively cleaved later using moderate to strong acids (e.g., trifluoroacetic acid, TFA), a strategy known as orthogonal protection.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. labsolu.ca [labsolu.ca]

- 4. L-Asparagine tert-butyl ester | C8H16N2O3 | CID 6995006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. L-天冬酰胺叔丁酯 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. L-Asparagine tert-butyl ester | 25456-86-4 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of L-Asparagine tert-butyl Ester

Foreword: The Strategic Importance of L-Asparagine tert-butyl Ester in Modern Drug Development

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of amino acid derivatives is paramount to achieving desired therapeutic outcomes. L-Asparagine, with its hydrophilic side chain, presents unique challenges and opportunities. The tert-butyl ester of L-Asparagine (H-Asn-OtBu) emerges as a critical building block, particularly in Solid-Phase Peptide Synthesis (SPPS), where meticulous control over reactive functional groups is non-negotiable. This guide provides an in-depth exploration of the synthesis and purification of L-Asparagine tert-butyl ester, grounded in established chemical principles and field-proven insights. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this essential compound, from reaction mechanisms to final product characterization. We will delve into the causality behind experimental choices, offering a robust framework for its successful preparation and implementation in complex synthetic workflows.

Foundational Principles: Why the tert-Butyl Ester?

The tert-butyl ester serves as a cornerstone protecting group for the α-carboxyl group of L-asparagine for several strategic reasons:

-

Orthogonality in Peptide Synthesis: In modern peptide synthesis, particularly utilizing the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy, orthogonality of protecting groups is essential. The tert-butyl ester is stable under the mildly basic conditions (typically piperidine in DMF) used to remove the Nα-Fmoc group. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which are employed for the final cleavage of the peptide from the solid support and removal of acid-labile side-chain protecting groups. This orthogonal stability is fundamental to the stepwise elongation of the peptide chain without compromising the integrity of the C-terminus or the side chains.[1]

-

Prevention of Unwanted Side Reactions: The primary amide of the asparagine side chain can undergo dehydration to form a β-cyanoalanine residue, a significant and often hard-to-remove impurity. This side reaction is particularly prevalent during the activation of the carboxylic acid for peptide bond formation. While the tert-butyl esterification of the C-terminus does not directly protect the side chain, the use of H-Asn-OtBu as a starting material in solution-phase synthesis or for the preparation of other protected derivatives is a key step.

-

Enhanced Solubility: The introduction of the bulky, hydrophobic tert-butyl group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis.

Synthetic Pathways to L-Asparagine tert-butyl Ester

The synthesis of L-Asparagine tert-butyl ester can be approached through several well-established methods for the esterification of amino acids. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity profile.

Direct Esterification via Isobutylene Addition

A robust and industrially scalable method for the preparation of tert-butyl esters is the acid-catalyzed addition of isobutylene to the carboxylic acid.

Caption: Reaction mechanism of isobutylene addition.

Causality Behind the Method: This reaction proceeds via the formation of a tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The carbocation is then attacked by the carboxylate oxygen of L-asparagine to form the ester. This method is advantageous due to the relatively low cost of isobutylene and the directness of the approach. However, it often requires pressure equipment to handle the gaseous isobutylene and careful control of reaction conditions to minimize side reactions, such as polymerization of isobutylene.

-

Reaction Setup: Suspend L-asparagine in a suitable solvent like dichloromethane in a pressure-resistant vessel.

-

Catalyst Addition: Add a catalytic amount of anhydrous p-toluenesulfonic acid or sulfuric acid.

-

Isobutylene Introduction: Cool the suspension (e.g., -10 to -5 °C) and introduce a molar excess of isobutylene.

-

Reaction: Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., room temperature) for 48-72 hours with stirring.

-

Work-up: After the reaction, carefully vent the excess isobutylene. Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent. The aqueous layer will contain unreacted L-asparagine.

-

Purification: The organic phase, containing the desired product, is then dried and concentrated for further purification.

Transesterification with tert-Butyl Acetate

An alternative and often more convenient laboratory-scale method is the transesterification of L-asparagine with tert-butyl acetate, again using a strong acid catalyst.

Caption: Transesterification pathway for synthesis.

Causality Behind the Method: This method avoids the use of gaseous isobutylene. Perchloric acid is a common catalyst, though its hazardous nature has led to the exploration of alternatives like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can increase the solubility of the amino acid in the organic medium and promote a faster, higher-yielding reaction.[2][3] The reaction is driven by the use of a large excess of tert-butyl acetate.

-

Reaction Setup: Suspend L-asparagine in a large excess of tert-butyl acetate.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., perchloric acid or Tf₂NH) at a reduced temperature (0 °C).

-

Reaction: Allow the mixture to stir at room temperature for 24-48 hours.

-

Work-up: Quench the reaction by washing with water and a mild aqueous base to remove the acid catalyst and unreacted amino acid.

-

Purification: The organic layer is separated, dried, and concentrated to yield the crude product.

Deprotection of N-Protected L-Asparagine tert-butyl Ester

A highly effective method for obtaining pure L-Asparagine tert-butyl ester involves the deprotection of a previously synthesized N-protected precursor, such as N-Z-L-Asparagine tert-butyl ester (Z-Asn-OtBu).

Causality Behind the Method: This approach allows for easier purification of the intermediate protected amino acid ester, as the N-protection often imparts better solubility and chromatographic properties. The final deprotection step is typically clean and high-yielding. Catalytic hydrogenation is the method of choice for removing the Z (benzyloxycarbonyl) group, as it proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are easily removed.[4]

-

Reaction Setup: Dissolve Z-Asn-OtBu in a suitable solvent, such as ethyl acetate.[4]

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).[4]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring. The reaction is typically complete within a few hours, monitored by the cessation of hydrogen uptake.[4]

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Crystallization: Concentrate the filtrate under reduced pressure. The product, L-Asparagine tert-butyl ester, will often crystallize directly from the concentrated solution.[4]

Purification: Achieving High Purity for Demanding Applications

The purification of L-Asparagine tert-butyl ester is critical to its successful use in subsequent synthetic steps. The choice of purification method depends on the impurities present and the required final purity.

Caption: General purification workflow.

Crystallization

Crystallization is the preferred method for purifying L-Asparagine tert-butyl ester, as it is highly effective at removing minor impurities and can be scaled up efficiently.

-

Solvent Selection: The crude product, obtained after work-up and concentration, should be dissolved in a minimal amount of a suitable hot solvent in which it is soluble.

-

Precipitation: A second solvent (an anti-solvent) in which the product is poorly soluble is then slowly added until turbidity is observed. Alternatively, the hot solution can be allowed to cool slowly.

-

Crystal Formation: Allow the solution to stand undisturbed to promote the formation of well-defined crystals. Cooling in an ice bath can enhance precipitation.

-

Isolation: The crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

For L-Asparagine tert-butyl ester, direct crystallization from the concentrated ethyl acetate solution after hydrogenation is reported to be effective.[4]

Purification via the Hydrochloride Salt

Amino acid esters are often purified as their hydrochloride salts, which tend to be stable, crystalline solids.

-

Dissolution: Dissolve the crude free base of L-Asparagine tert-butyl ester in a dry, non-polar solvent such as diethyl ether or ethyl acetate.

-

Precipitation: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Key Challenges and Considerations

Side-Chain Amide Dehydration

While the primary focus of this guide is the synthesis of the tert-butyl ester, it is crucial to understand the reactivity of the asparagine side chain in the context of its application. During peptide coupling reactions, the side-chain amide can be dehydrated to a nitrile (β-cyanoalanine), especially when using carbodiimide-based activating agents. This side reaction is a major cause of impurities in asparagine-containing peptides.

To mitigate this, the side-chain amide is often protected, for example, with a trityl (Trt) group. The resulting derivative, such as Fmoc-Asn(Trt)-OH, shows improved solubility and completely prevents the nitrile formation during coupling.[1]

Aspartimide Formation

A related and well-documented side reaction, particularly in Fmoc-based SPPS, is aspartimide formation. This occurs when the backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid residue. While this is a more significant issue for aspartic acid, it is a critical consideration in the broader context of synthesizing peptides containing aspartic acid or asparagine residues. The use of bulky side-chain protecting groups on aspartic acid, analogous to the trityl group on asparagine, can help to sterically hinder this intramolecular cyclization.[5]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized L-Asparagine tert-butyl ester.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₃ | |

| Molecular Weight | 188.22 g/mol | |

| CAS Number | 25456-86-4 | |

| Appearance | White crystalline solid | [4] |

| Melting Point | 96-98 °C | [4] |

| Optical Rotation | [α]D²⁰ = +2° (c=2.1 in methanol) | [4] |

Table 1: Physicochemical Properties of L-Asparagine tert-butyl Ester

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other signals will include the α-proton, the β-protons, and the protons of the primary amine and amide groups. The exact chemical shifts will depend on the solvent used. In D₂O, the spectrum of L-asparagine shows the α-proton at ~3.99 ppm and the β-protons at ~2.89 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon of the tert-butyl group (~80-82 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbonyl carbons of the ester and the side-chain amide. The α-carbon typically appears around 54 ppm, and the β-carbon around 37 ppm.[6][7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and amide, the C=O stretching of the ester and the amide, and the C-O stretching of the ester.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 189.12.

Chromatographic Purity Assessment

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A typical mobile phase would be a mixture of dichloromethane and methanol.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for determining the purity of the final product. A C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA, is commonly used. Chiral HPLC can be employed to confirm the enantiomeric purity.

Conclusion: A Versatile and Indispensable Synthetic Tool

L-Asparagine tert-butyl ester is more than just a protected amino acid; it is a key enabler of advanced peptide synthesis and a cornerstone for the development of complex peptide-based therapeutics. A thorough understanding of its synthesis, from the selection of the appropriate esterification strategy to the nuances of its purification, is essential for any scientist working in this field. By appreciating the chemical principles that govern its formation and the potential side reactions that must be controlled, researchers can confidently and efficiently produce high-purity L-Asparagine tert-butyl ester, paving the way for groundbreaking discoveries in drug development and beyond.

References

-

PrepChem. Synthesis of (2) H-Asn-OtBu. Available from: [Link].

-

Choosing the Right Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].

-

Biological Magnetic Resonance Bank. bmse000030 L-Asparagine. Available from: [Link].

-

NIST WebBook. L-Asparagine, 3TBDMS derivative. Available from: [Link].

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link].

-

ChemRxiv. Neumann et al. Available from: [Link].

-

Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Available from: [Link].

-

PubChem. L-Asparagine tert-butyl ester. Available from: [Link].

-

PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Available from: [Link].

-

PMC. Introduction to Peptide Synthesis. Available from: [Link].

-

NIST WebBook. L-Asparagine. Available from: [Link].

-

NIH. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available from: [Link].

-

The Journal of Organic Chemistry. Preparation of t-Butyl Esters of Free Amino Acids. Available from: [Link].

-

ResearchGate. Convenient Preparation of tert-Butyl Esters. Available from: [Link].

-

NIST WebBook. L-Asparagine. Available from: [Link].

-

MySkinRecipes. L-Asparagine tert-butyl ester. Available from: [Link].

Sources

An In-Depth Technical Guide to the Stability and Storage of L-Asparagine tert-butyl Ester

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. L-Asparagine tert-butyl ester, a critical building block in peptide synthesis, is no exception. Its stability and proper storage are crucial for the success of complex synthetic endeavors. This guide provides a comprehensive overview of the factors influencing the stability of L-Asparagine tert-butyl ester and outlines best practices for its storage and handling.

Chemical Profile and Significance

L-Asparagine tert-butyl ester is a derivative of the amino acid L-asparagine where the carboxylic acid group is protected by a tert-butyl ester. This protection is vital in peptide synthesis, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), as it prevents the carboxyl group from participating in unwanted side reactions during peptide chain elongation.[1] The tert-butyl group is strategically employed due to its stability under the basic conditions used for Fmoc deprotection (e.g., piperidine treatment) and its facile removal under acidic conditions during the final cleavage from the resin.[1][2]

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 (free base), C8H16N2O3·HCl (hydrochloride salt) | [3][4][5] |

| Molecular Weight | 188.23 g/mol (free base), 224.69 g/mol (hydrochloride salt) | [4][5] |

| Appearance | White powder | [3] |

| CAS Number | 25456-86-4 (free base), 63094-81-5 (hydrochloride salt) | [4][5] |

Core Stability Considerations

The stability of L-Asparagine tert-butyl ester is primarily influenced by its susceptibility to hydrolysis under both acidic and, to a lesser extent, basic conditions. Temperature and moisture also play significant roles in its degradation.

pH-Dependent Stability

The tert-butyl ester protecting group is notoriously labile in acidic environments.[6][7] Strong acids, such as trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid, are commonly used to cleave this group, regenerating the free carboxylic acid.[6][8] This cleavage proceeds via a mechanism involving protonation of the ester oxygen, followed by the departure of a stable tert-butyl carbocation, which is then typically scavenged.[9][10]

While more stable to basic conditions than acidic ones, prolonged exposure to strong bases can also lead to hydrolysis of the tert-butyl ester.[7] Furthermore, the amide group in the asparagine side chain can undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of aspartic acid. A more common degradation pathway for asparagine residues within a peptide chain involves the formation of a succinimide intermediate through the nucleophilic attack of the C-terminally flanking amino acid's α-amino group.[11] This intermediate can then hydrolyze to a mixture of aspartyl and iso-aspartyl linkages.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Asparagine tert-butyl ester | C8H16N2O3 | CID 6995006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. peptide.com [peptide.com]

- 11. plos.figshare.com [plos.figshare.com]

Introduction: The Role of L-Asparagine tert-butyl ester in Synthetic Chemistry

An In-Depth Technical Guide to the Spectroscopic Characterization of L-Asparagine tert-butyl ester

L-Asparagine tert-butyl ester (H-Asn-OtBu) is a crucial derivative of the natural amino acid L-asparagine. Its primary utility is found in peptide synthesis, where the tert-butyl ester group serves as a robust protecting group for the C-terminal carboxylic acid.[1][2] This protection is vital to prevent unwanted side reactions at the carboxyl group during the sequential formation of peptide bonds.[1] The tert-butyl group can be selectively removed under specific, mild acidic conditions, a feature that makes it highly compatible with many synthetic strategies, including Solid-Phase Peptide Synthesis (SPPS).[1][3]

Given its foundational role, verifying the identity, purity, and structural integrity of L-Asparagine tert-butyl ester is paramount for any researcher in synthetic chemistry or drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a detailed analysis of the expected spectroscopic data for this compound and outlines the standard protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

To interpret the spectroscopic data, it is essential to first understand the molecular structure of L-Asparagine tert-butyl ester. The structure contains several key functional groups that give rise to characteristic signals in each spectroscopic method.

Diagram: Structure and Atom Numbering for NMR Assignment

Caption: A simplified, proposed fragmentation pathway for L-Asparagine tert-butyl ester in MS/MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives.

-

Sample Preparation:

-

Prepare a dilute solution of L-Asparagine tert-butyl ester (approx. 10-100 µM) in a suitable solvent system, typically a mixture of water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺ formation).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters need to be optimized for the specific analyte and solvent system.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-300).

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion (m/z 189) as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

-

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of L-Asparagine tert-butyl ester. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific chemical environments of each atom. IR spectroscopy verifies the presence of key functional groups—amine, amide, and ester—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the correct molecular weight and provides further structural evidence through predictable fragmentation patterns, most notably the formation of the m/z 57 tert-butyl cation. Together, these techniques provide the robust and unambiguous characterization required by researchers in the fields of chemical synthesis and pharmaceutical development.

References

-

PubChem. L-Asparagine tert-butyl ester. National Center for Biotechnology Information. [Link]

-

Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. [Link]

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. YouTube. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Thermo Fisher Scientific. Certificate of analysis: N-Fmoc-L-aspartic acid 1-tert-butyl ester. [Link]

-

NIST WebBook. L-Asparagine, 3TBDMS derivative. [Link]

-

Royal Society of Chemistry Publishing. Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

ACS Publications. tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. [Link]

-

MassBank. Carboxylic acid derivatives. [Link]

-

AIP Publishing. NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168). [Link]

-

ResearchGate. Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

-

Shimadzu. Powder Samples. [Link]

-

MySkinRecipes. L-Asparagine tert-butyl ester. [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

NIST WebBook. L-Asparagine. [Link]

-

ACS Publications. Preparation of t-Butyl Esters of Free Amino Acids. [Link]

-

ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

-

NMR-Bio. NMR sample preparation guidelines. [Link]

-

PubMed Central (PMC). NMR-based metabolite studies with 15N amino acids. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chem-Impex. L-Asparagine tert-butyl ester hydrochloride. [Link]

-

NIST WebBook. L-Asparagine. [Link]

-

MassBank. L-Asparagine. [Link]

-

Michigan State University. IR Chart. [Link]

-

Agnitio Pharma. L-Asparagine tert-butyl ester. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

A Technical Guide on the Strategic Function of the tert-Butyl Group in L-Asparagine tert-Butyl Ester

For Drug Development Professionals, Researchers, and Scientists

Abstract

In the complex field of peptide chemistry, success hinges on the precise control of reactive functional groups. Protecting groups are the cornerstone of this control, and the tert-butyl (tBu) group, particularly in the context of L-Asparagine tert-butyl ester, serves as an exemplary tool for strategic C-terminal carboxyl protection. This guide elucidates the critical function of the tert-butyl ester, detailing its role in preventing undesirable side reactions and its seamless integration into orthogonal synthesis strategies like the widely adopted Fmoc/tBu methodology. We will explore the chemical principles governing its stability and selective cleavage, provide validated experimental protocols, and present a mechanistic framework to inform rational decisions in peptide synthesis design and execution.

The Tert-Butyl Ester: A Pillar of Orthogonal Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that requires the sequential formation of amide bonds. To ensure fidelity and prevent unwanted polymerization or side-chain modifications, reactive groups not involved in the immediate coupling reaction must be temporarily masked.[1][2] L-Asparagine tert-butyl ester (H-Asn-OtBu) is an amino acid derivative where the C-terminal carboxylic acid is protected as a tert-butyl ester.[3] This specific modification serves a pivotal function, particularly in solution-phase peptide synthesis and fragment condensation strategies.

Key Functions and Advantages:

-

Prevention of Unwanted Reactions: The primary role of the tBu ester is to deactivate the nucleophilicity of the carboxylate group, preventing it from interfering with the activation and coupling of the N-terminal amino group of the subsequent amino acid.[2]

-

Enhanced Solubility: The bulky, lipophilic tert-butyl group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF).[4]

-

Orthogonality in Fmoc/tBu Strategy: The tert-butyl ester is the linchpin of the Fmoc/tBu orthogonal protection scheme.[5][6] It is completely stable under the mild basic conditions (e.g., 20% piperidine in DMF) used to remove the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group.[][8] Conversely, the Fmoc group is impervious to the strong acidic conditions required to cleave the tBu ester.[1][5] This mutual exclusivity allows for the selective deprotection of the N-terminus for chain elongation while keeping the C-terminus and acid-labile side-chain protecting groups intact until the final synthesis step.[][9]

It is crucial to distinguish the C-terminal protection of L-Asparagine tert-butyl ester from the side-chain protection of asparagine. The side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue, especially during carbodiimide-mediated activation.[10][11] To prevent this, the side chain is typically protected with a trityl (Trt) group, yielding Fmoc-Asn(Trt)-OH.[10][12] The use of L-Asparagine tert-butyl ester addresses C-terminal protection, a distinct and equally important challenge.

The Chemistry of Protection and Deprotection

The efficacy of a protecting group is defined by both its stability during synthesis and the ease and selectivity of its removal. The tert-butyl ester excels in both regards.

Esterification: Installation of the tBu Group

The tert-butyl ester of asparagine is typically synthesized by reacting L-asparagine with a tert-butylating agent, such as tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid, or by reacting it with isobutene.[13][14][15] These methods leverage the formation of the stable tertiary tert-butyl carbocation as a key intermediate.

Acidolysis: The Mechanism of Deprotection

The removal of the tert-butyl group is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][9] The deprotection proceeds via a specific acid-catalyzed elimination mechanism (AAL1).

The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the ester is protonated by the strong acid (TFA).

-

Carbocation Formation: The protonated ester cleaves to form the corresponding carboxylic acid and a highly stable tertiary tert-butyl carbocation.

-

Cation Quenching: The tert-butyl cation is neutralized. It can be trapped by a nucleophilic counter-ion (like trifluoroacetate), but it most commonly undergoes elimination of a proton to form the volatile gas isobutylene.[16][17]

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

The Critical Role of Scavengers

The tert-butyl carbocation generated during deprotection is a potent electrophile.[18] If not properly managed, it can re-alkylate nucleophilic residues within the peptide sequence, particularly Tryptophan (Trp) and Methionine (Met), leading to undesired and often inseparable byproducts.[19] To prevent these side reactions, "scavengers" are included in the cleavage cocktail.[19]

Common Scavengers and Their Function:

-

Triisopropylsilane (TIS): Reacts with the carbocation via hydride transfer to form isobutane.

-

Water: Traps the carbocation to form tert-butanol.

-

Thioanisole/Dithiothreitol (DTT): Acts as a "soft" nucleophile to capture the carbocation.[18]

A standard cleavage cocktail is a mixture, often referred to as "Reagent K," containing TFA, water, thioanisole, phenol, and ethanedithiol, with each component designed to scavenge specific reactive species and protect sensitive residues. A simpler and very common cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[9]

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Experimental Protocols & Data

The following sections provide practical methodologies for the use of L-Asparagine tert-butyl ester in a typical peptide synthesis workflow.

Physicochemical Data

Proper handling and use of L-Asparagine tert-butyl ester requires an understanding of its physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[20] |

| Molecular Weight | 188.22 g/mol | PubChem[20] |

| Form | White Powder | SCBT[21] |

| Solubility | Soluble in Chloroform, DCM, DMSO, Acetone | ChemicalBook[4] |

| Storage | 0-8°C | SCBT[21] |

Note: Data often refers to the hydrochloride salt, which is a common commercial form.[21]

Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Fmoc-Alanine to L-Asparagine tert-butyl ester to form the dipeptide Fmoc-Ala-Asn-OtBu.

Materials:

-

Fmoc-Ala-OH

-

L-Asparagine tert-butyl ester hydrochloride (H-Asn-OtBu·HCl)[22]

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), Anhydrous

-

Dichloromethane (DCM)

-

Saturated aq. NaHCO₃, 1M aq. HCl, Brine

-

Anhydrous MgSO₄

Methodology:

-

Neutralization: Dissolve H-Asn-OtBu·HCl (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Pre-activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.05 eq) and stir for 15 minutes. A white precipitate of diisopropylurea (DIU) will form.

-

Coupling: Add the neutralized H-Asn-OtBu solution from step 1 to the pre-activated Fmoc-Ala-OH solution at 0°C. Add an additional equivalent of DIPEA (1.0 eq) to maintain basicity.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction completion by TLC or LC-MS.

-

Workup: Filter off the DIU precipitate. Dilute the filtrate with ethyl acetate or DCM. Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.

Protocol: Final Cleavage and Deprotection

This protocol describes the removal of all acid-labile protecting groups (including the C-terminal tBu ester and any tBu-based side-chain groups) from a synthesized peptide.

Materials:

-

Synthesized peptide (e.g., Fmoc-Ala-Asn-OtBu)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)[9]

-

Cold diethyl ether

Methodology:

-

Fmoc Removal (if present): If the N-terminus is Fmoc-protected, dissolve the peptide in 20% piperidine in DMF. Stir for 30 minutes. Concentrate the solution to dryness.

-

Cleavage Reaction: Place the dried peptide in a suitable reaction vessel. Add the cleavage cocktail (approx. 10 mL per 100 mg of peptide).

-

Incubation: Stir the mixture at room temperature for 2-3 hours. The solution may change color.

-

Peptide Precipitation: Transfer the TFA solution into a larger tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate of the crude peptide should form immediately.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting group byproducts.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is the fully deprotected peptide as its TFA salt.

Conclusion

The tert-butyl group, when used to protect the C-terminus of L-Asparagine, is more than a simple blocking moiety; it is a strategic component that enables complex peptide synthesis with high fidelity. Its robust stability to base and clean lability to acid form the foundation of the orthogonal Fmoc/tBu strategy, which dominates modern peptide chemistry.[6][] An expert understanding of its function, the mechanism of its removal, and the critical need for scavengers to mitigate side reactions is essential for any researcher in the field. By leveraging the unique properties of L-Asparagine tert-butyl ester, scientists and drug developers can confidently assemble intricate peptide sequences, paving the way for advancements in therapeutics and biochemical research.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Loffet, A., & Zhang, J. (1993). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 42(4), 346-351. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 1-20. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Asparagine tert-butyl ester. PubChem Compound Database. Retrieved from [Link]

-

Phcoker. (n.d.). The Role of Protected Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

-

Wu, Y., & Sun, X. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

-

Amanufacturer. (n.d.). Choosing the Right Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Hiebel, M. A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938. Retrieved from [Link]

-

ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

-

iGEM. (2016). Synthesis of CBT-Asparagine. Retrieved from [Link]

-

PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 7110-7115. Retrieved from [Link]

-

ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Asparagine (CAS 70-47-3). Retrieved from [Link]

-

MySkinRecipes. (n.d.). L-Asparagine tert-butyl ester. Retrieved from [Link]

- Google Patents. (2006). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Khan, M. I. H., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(9), 2348. Retrieved from [Link]

- Google Patents. (2021). CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester.

-

The Journal of Organic Chemistry. (1998). Preparation of t-Butyl Esters of Free Amino Acids. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. L-Asparagine tert-butyl ester [myskinrecipes.com]

- 4. L-Asparagine tert-butyl ester | 25456-86-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digital.csic.es [digital.csic.es]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

- 18. peptide.com [peptide.com]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. L-Asparagine tert-butyl ester | C8H16N2O3 | CID 6995006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. L -Asparagine tert-butyl ester = 98.0 TLC 63094-81-5 [sigmaaldrich.com]

An In-Depth Technical Guide to L-Asparagine tert-butyl ester: A Strategic Asset in Peptide Synthesis

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. L-Asparagine, with its reactive side-chain amide, presents unique challenges that can compromise the integrity of the final peptide product. This technical guide provides a comprehensive exploration of L-Asparagine tert-butyl ester, a key protected amino acid derivative. We will delve into its synthesis, physicochemical properties, and strategic applications, particularly within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This document offers researchers, scientists, and drug development professionals field-proven insights and detailed protocols, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a robust and validated approach to peptide synthesis.

The Challenge of Asparagine in Peptide Synthesis

The incorporation of asparagine (Asn) residues into a peptide sequence is often fraught with complications. The primary culprit is the carboxamide group on its side chain. During the activation of the C-terminus for coupling, this side chain can participate in undesirable reactions.

-

Dehydration to β-cyanoalanine: A significant side reaction, particularly when using carbodiimide-based coupling reagents like DCC or DIC, is the irreversible dehydration of the asparagine side chain.[1][2] This results in the formation of a β-cyanoalanine residue, which corresponds to a mass loss of 18 Da and can be difficult to separate from the desired peptide.[1]

-

Aspartimide Formation: While more pronounced with aspartic acid (Asp) residues, the sequence context around Asn can also lead to base-catalyzed cyclization to form a highly reactive aspartimide intermediate.[3] This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides or react with nucleophiles like piperidine, leading to unwanted side products.[3][4]

To circumvent these issues, chemists employ protecting group strategies. While protecting the side-chain amide with a trityl (Trt) group (i.e., Fmoc-Asn(Trt)-OH) is the most effective way to prevent dehydration[1][5][6], protecting the C-terminal carboxyl group with a tert-butyl ester offers a different, yet crucial, layer of control, particularly in solution-phase synthesis or for specific anchoring strategies in SPPS.

Physicochemical Properties of L-Asparagine tert-butyl ester

L-Asparagine tert-butyl ester is typically supplied as a hydrochloride salt (L-Asn-OtBu·HCl), a white powder that offers enhanced solubility and stability compared to its unprotected counterparts.[7] This makes it an ideal building block for various synthetic applications.[7]

| Property | Value | Source(s) |

| CAS Number | 63094-81-5 (for HCl salt) | [7][8] |

| Molecular Formula | C₈H₁₆N₂O₃·HCl | [7][8] |

| Molecular Weight | 224.69 g/mol | [8] |

| Appearance | White powder | [7] |

| Purity | ≥95-98% (HPLC/TLC) | [7] |

| Solubility | Soluble in methanol, DMSO, Chloroform, Dichloromethane | [9] |

| Storage Conditions | 0-8°C | [7] |

Synthesis of L-Asparagine tert-butyl ester

The tert-butyl ester is a vital protecting group due to its stability against nucleophiles and reducing agents and its convenient removal under acidic conditions.[10] A common and effective method for its synthesis involves the acid-catalyzed esterification of the amino acid with tert-butyl acetate, which serves as both the solvent and the tert-butyl source.

Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via protonation of the carboxylic acid, making it more electrophilic. The tert-butyl acetate then acts as the source of the tert-butyl carbocation, which is relatively stable and readily attacks the carboxyl group.

Workflow for Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. L-Asparagine tert-butyl ester | 25456-86-4 [chemicalbook.com]

- 10. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

The Indispensable Role of L-Asparagine Tert-Butyl Ester in Modern Biochemical Research: A Technical Guide

Abstract

In the landscape of biochemical research and pharmaceutical development, the precise assembly of peptides and the nuanced study of amino acid metabolism are paramount. L-Asparagine, with its polar side chain, presents unique challenges in these endeavors. This technical guide provides an in-depth exploration of L-Asparagine tert-butyl ester, a critical derivative that has become an indispensable tool for researchers. We will delve into its fundamental role as a protecting group in peptide synthesis, its application in drug development as a prodrug moiety, and its utility in dissecting the complexities of asparagine metabolism. This guide moves beyond a mere recitation of facts to offer expert insights into the causality behind experimental choices, ensuring that the protocols and methodologies described are not just steps to be followed, but a self-validating system for achieving scientific rigor.

The Strategic Imperative for Protecting Asparagine: The Genesis of L-Asparagine Tert-Butyl Ester

L-Asparagine is a proteinogenic amino acid characterized by a carboxamide group on its side chain. While essential for the structure and function of a vast array of proteins, this side chain, in conjunction with the α-carboxyl group, introduces significant hurdles in chemical synthesis. The primary challenges include poor solubility of N-protected asparagine in organic solvents commonly used in peptide synthesis and the propensity for undesirable side reactions.[1][2]

To circumvent these issues, the strategic protection of the α-carboxyl group is a cornerstone of modern peptide chemistry. The development of L-Asparagine tert-butyl ester (H-Asn-OtBu) represents a pivotal advancement.[3] The tert-butyl ester moiety offers a robust yet selectively cleavable protecting group for the C-terminus of asparagine. This modification enhances the solubility of the amino acid derivative in organic solvents, facilitating more efficient and reliable coupling reactions in both solution-phase and solid-phase peptide synthesis (SPPS).[3]

The hydrochloride salt of L-Asparagine tert-butyl ester is frequently used in research settings.[4][5] This salt form often improves the compound's stability and handling characteristics.

L-Asparagine Tert-Butyl Ester in the Crucible of Peptide Synthesis

The synthesis of peptides with defined sequences is a foundational technology in biochemistry, enabling the production of therapeutic peptides, research tools, and biomaterials.[6] L-Asparagine tert-butyl ester plays a crucial role in this process, primarily in solution-phase peptide synthesis and as a component of more complex building blocks for solid-phase peptide synthesis.

The Tert-Butyl Ester: A Shield Against Unwanted Reactivity

The tert-butyl (tBu) group is a bulky, acid-labile protecting group.[7] Its steric hindrance prevents the carboxylate from participating in unwanted side reactions during peptide bond formation. The true elegance of the tBu group lies in its orthogonality with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group in SPPS.[1] The Fmoc group is cleaved under basic conditions (typically with piperidine), while the tert-butyl ester remains stable.[1] It is only at the final step of peptide synthesis that the tBu group is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[7]

Mitigating Aspartimide Formation: A Critical Function

A significant challenge in the synthesis of peptides containing aspartic acid or asparagine is the formation of a succinimide ring intermediate known as an aspartimide.[8][9] This side reaction is particularly prevalent when the residue following Asp or Asn is glycine, serine, or asparagine itself. Aspartimide formation can lead to a mixture of α- and β-peptides and racemization, compromising the purity and biological activity of the final product.[9]

While the tert-butyl ester is typically used to protect the C-terminus of the entire peptide chain or the side chain of aspartic acid (Asp), its principle of steric hindrance is key to mitigating aspartimide formation. The use of bulky side-chain protecting groups on aspartic acid, such as tert-butyl esters, has been shown to significantly reduce the incidence of this side reaction.[8][9]

The following diagram illustrates the mechanism of aspartimide formation and how steric hindrance from a protecting group can interfere with this unwanted cyclization.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an amino acid, such as Asp(OtBu), into a growing peptide chain on a solid support using Fmoc chemistry.

Protocol: Single Coupling Cycle in Fmoc-SPPS

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) with the first amino acid already attached.

-

Fmoc Deprotection:

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove unreacted reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the peptidyl-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers to quench reactive cationic species. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).[10][11]

-

The TFA cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups, including tert-butyl esters.[7]

-

The reaction is typically carried out for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the crude peptide by centrifugation or filtration.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

The following diagram outlines the cyclical nature of the Fmoc-SPPS workflow.

Quantitative Comparison of Aspartate Protecting Groups in Mitigating Aspartimide Formation

The choice of the side-chain protecting group for aspartic acid has a profound impact on the purity of the final peptide, especially in sequences prone to aspartimide formation. The following table summarizes data from a stress test designed to evaluate the stability of different protecting groups.

| Asp Side-Chain Protecting Group | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Reference |

| OtBu (tert-butyl) | High level of byproduct formation | Significant | [8] |

| OMpe (3-methylpent-3-yl) | Significant improvement over OtBu | Reduced | [8] |

| OEpe (3-ethyl-3-pentyl) | Further reduction in byproducts | Low | [8] |

| OPhp (4-n-propyl-4-heptyl) | Very low byproduct formation | Very Low | [8] |

| OBno (5-n-butyl-5-nonyl) | Near-complete suppression of byproducts | Negligible | [8] |

| CSY (Cyanosulfurylide) | Complete suppression | None detected | [12] |

Data is based on a model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) subjected to extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[8]

This data clearly demonstrates that while the standard tert-butyl ester offers some protection, more sterically hindered protecting groups provide superior performance in preventing aspartimide formation. For the most challenging sequences, non-ester-based protecting groups or backbone protection strategies may be necessary.[9][12]

L-Asparagine Tert-Butyl Ester in Drug Development and Metabolic Studies

The utility of L-Asparagine tert-butyl ester extends beyond its role as a synthetic intermediate. Its chemical properties make it a valuable component in prodrug design and a tool for investigating amino acid metabolism.

Prodrug Strategies for Enhanced Bioavailability and Stability

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The tert-butyl ester moiety can be incorporated into drug candidates to enhance their metabolic stability and improve their pharmacokinetic profiles.[13][14] For example, the esterification of a carboxylic acid group in a drug molecule can increase its lipophilicity, potentially improving its absorption and ability to cross cellular membranes, including the blood-brain barrier.[5] Once in the systemic circulation or target tissue, endogenous esterases can hydrolyze the tert-butyl ester, releasing the active carboxylic acid-containing drug.[13][14] This strategy has been explored in the development of novel anticancer agents, where tert-butyl ester-based prodrugs of glutamine antagonists have shown enhanced metabolic stability and tumor delivery.[14]

Probing Asparagine Metabolism in Health and Disease

Asparagine metabolism is a critical area of research, particularly in oncology.[15][16] Many cancer cells, especially those associated with acute lymphoblastic leukemia (ALL), have a high demand for exogenous asparagine due to low expression of asparagine synthetase (ASNS).[15] This metabolic vulnerability is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine.[15]

L-Asparagine tert-butyl ester can be used in in vitro studies to investigate the cellular response to asparagine.[4] By providing a stable and cell-permeable source of asparagine, researchers can dissect the signaling pathways and metabolic adaptations that cancer cells employ to survive under conditions of asparagine deprivation or repletion. The tert-butyl ester can be hydrolyzed intracellularly, releasing asparagine and allowing for the study of its downstream effects on cell growth, proliferation, and apoptosis. This makes L-Asparagine tert-butyl ester a valuable tool for identifying new therapeutic targets and understanding mechanisms of drug resistance.[13]

The following diagram illustrates the central role of asparagine in cancer cell metabolism and the potential points of intervention and study.

Sources

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. research-collection.ethz.ch [research-collection.ethz.ch]

- 13. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Incorporation of Aspartate and Asparagine in Fmoc Solid-Phase Peptide Synthesis

This guide provides an in-depth analysis and practical protocols for the incorporation of L-Aspartic acid (Asp) and L-Asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. We will explore the prevalent challenges, particularly aspartimide formation associated with Asp residues, and detail field-proven methods to ensure high-yield, high-purity synthesis of complex peptides for research and drug development.

The Fundamental Challenge: Aspartimide Formation

The incorporation of aspartic acid is a notorious challenge in Fmoc-based SPPS. The primary obstacle is the base-catalyzed formation of a cyclic aspartimide intermediate during the repeated piperidine treatments required for Fmoc deprotection.[1] This side reaction is highly problematic as the five-membered succinimide ring is susceptible to nucleophilic attack by piperidine or trace water. This subsequent ring-opening leads to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and their respective D-amino acid epimers, significantly complicating purification and reducing the overall yield.[2]

The propensity for aspartimide formation is heavily sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal neighboring residue.[2]

Figure 1: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue during Fmoc SPPS.

L-Aspartic Acid (Asp) Incorporation: The Role of the Tert-Butyl Ester

The standard derivative for incorporating aspartic acid in Fmoc SPPS is Fmoc-Asp(OtBu)-OH . The tert-butyl (tBu) ester protects the side-chain β-carboxyl group, preventing it from participating in peptide bond formation. This protecting group is advantageous because it is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step, ensuring orthogonality.[3][4] However, its relatively low steric bulk offers limited protection against aspartimide formation in susceptible sequences.[1][5]

Protocol 2.1: Standard Coupling of Fmoc-Asp(OtBu)-OH

This protocol outlines a standard automated or manual coupling cycle for incorporating an Asp residue.

Reagents & Materials:

-

Fmoc-Asp(OtBu)-OH

-

Peptide-resin with free N-terminal amine

-

Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

SPPS reaction vessel

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.[6]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (4 eq. over resin loading), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[6] If the test is positive, a second coupling (recoupling) may be necessary.

Strategies for Mitigating Aspartimide Formation

For sequences known to be prone to aspartimide formation, modifications to the standard protocol are essential.

| Strategy | Description | Advantages | Disadvantages |

| Modified Deprotection | Use a weaker base or a buffered deprotection solution. A common choice is 20% piperidine in DMF containing an acidic additive like 0.1 M HOBt or Oxyma.[7] | Simple to implement, cost-effective, reduces side reaction rate. | May lead to slower or incomplete Fmoc deprotection, requiring longer reaction times. |

| Bulky Protecting Groups | Replace Fmoc-Asp(OtBu)-OH with derivatives bearing sterically larger side-chain esters, such as Mpe (3-methyl-3-pentyl) or Epe (3-ethyl-3-pentyl).[7] | Highly effective at sterically hindering the cyclization reaction. | More expensive, increased hydrophobicity can lead to poor solubility and coupling efficiency. |

| Backbone Protection | For highly susceptible Asp-Gly sequences, use a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-Dmb-Gly-OH, where a Dmb (2,4-dimethoxybenzyl) group on the glycine nitrogen prevents the backbone amide from acting as a nucleophile.[7] | Completely eliminates aspartimide formation at that specific junction. | Commercially available for limited sequences, expensive. |

Protocol 2.2: Modified Fmoc Deprotection for Asp-Containing Peptides

This protocol is recommended following the coupling of an Asp residue, especially in susceptible sequences.

Reagents & Materials:

-

Deprotection Solution: 20% (v/v) Piperidine in DMF, optionally containing 0.1 M HOBt (1-Hydroxybenzotriazole).

-

Peptide-resin with N-terminal Fmoc protection.

-

Washing Solvents: DMF, DCM.

Methodology:

-

Initial Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Main Deprotection: Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

-